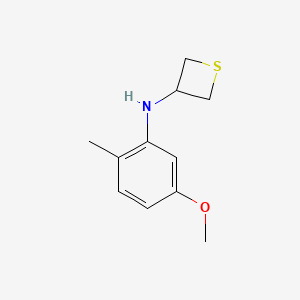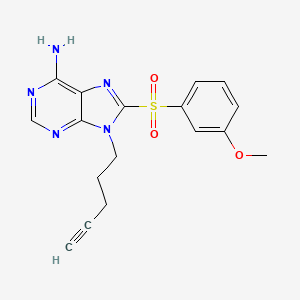
8-(3-Methoxybenzene-1-sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a pent-4-yn-1-yl chain attached to a purine core. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Pent-4-yn-1-yl Chain: The final step involves the attachment of the pent-4-yn-1-yl chain through a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-((3-Methoxyphenyl)sulfonyl)-9H-purin-6-amine: Lacks the pent-4-yn-1-yl chain, which may affect its biological activity and chemical reactivity.
9-(Pent-4-yn-1-yl)-9H-purin-6-amine: Lacks the methoxyphenylsulfonyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
8-((3-Methoxyphenyl)sulfonyl)-9-(pent-4-yn-1-yl)-9H-purin-6-amine is unique due to the presence of both the methoxyphenylsulfonyl group and the pent-4-yn-1-yl chain. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
827302-61-4 |
|---|---|
Molekularformel |
C17H17N5O3S |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
8-(3-methoxyphenyl)sulfonyl-9-pent-4-ynylpurin-6-amine |
InChI |
InChI=1S/C17H17N5O3S/c1-3-4-5-9-22-16-14(15(18)19-11-20-16)21-17(22)26(23,24)13-8-6-7-12(10-13)25-2/h1,6-8,10-11H,4-5,9H2,2H3,(H2,18,19,20) |
InChI-Schlüssel |
DNTQIFGSIUDZPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=NC3=C(N=CN=C3N2CCCC#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


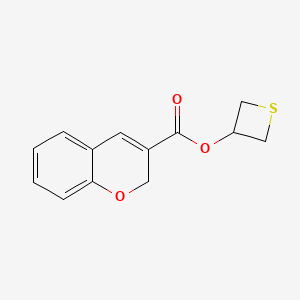
![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)
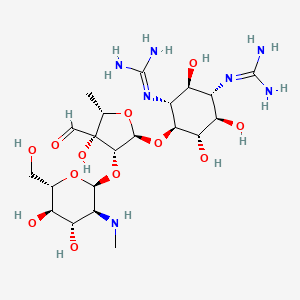
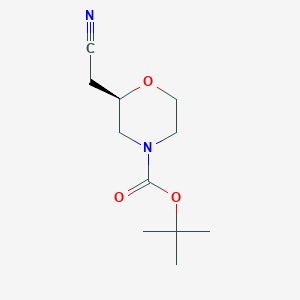

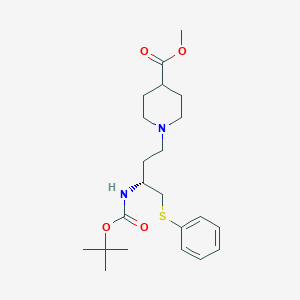
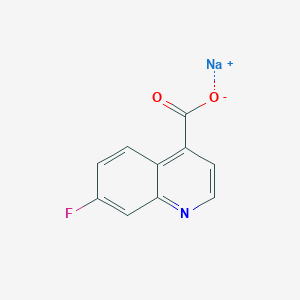
![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
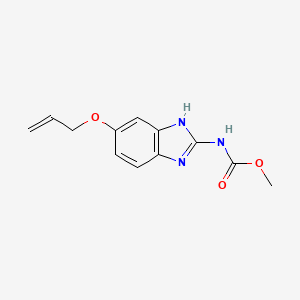
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)

